1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

PDHK inhibition cancer metabolism pharmacophore modeling

1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS 2060000-73-7; molecular formula C₁₅H₁₇BrFNO₂; molecular weight 342.20 g/mol) is a synthetic, fully substituted piperidin-2-one derivative. It bears a 5-bromo-2-fluorophenyl group at the N1 position and a 2-methylpropanoyl (isobutyryl) moiety at the C3 position.

Molecular Formula C15H17BrFNO2
Molecular Weight 342.20 g/mol
Cat. No. B13286821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one
Molecular FormulaC15H17BrFNO2
Molecular Weight342.20 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)Br)F
InChIInChI=1S/C15H17BrFNO2/c1-9(2)14(19)11-4-3-7-18(15(11)20)13-8-10(16)5-6-12(13)17/h5-6,8-9,11H,3-4,7H2,1-2H3
InChIKeyZVBYUCNQZHTLOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one – Core Scaffold and Chemical Identity for Procurement


1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one (CAS 2060000-73-7; molecular formula C₁₅H₁₇BrFNO₂; molecular weight 342.20 g/mol) is a synthetic, fully substituted piperidin-2-one derivative . It bears a 5-bromo-2-fluorophenyl group at the N1 position and a 2-methylpropanoyl (isobutyryl) moiety at the C3 position. The compound belongs to the piperidinyl-propanone class, which has been claimed as pyruvate dehydrogenase kinase (PDHK) inhibitors in patent literature [1], and is primarily supplied as a research-grade building block with certified purity (commonly ≥95%) by specialist vendors .

Why 1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one Cannot Be Readily Replaced by In-Class Analogs


Regioisomeric bromo-fluorophenyl piperidinones (e.g., 4-bromo-2-fluorophenyl, 2-bromo-4-fluorophenyl, 3-bromo-2-fluorophenyl variants) share the same molecular formula but differ in the positioning of halogen substituents, which is known to alter electronic distribution, steric profile, and target-binding geometry in SAR campaigns [1]. In the PDHK inhibitor patent family explicitly covering piperidinyl-propanones, the Ar substituent on the piperidinone nitrogen is defined broadly, encompassing diverse halogenation patterns including 5-bromo-2-fluorophenyl as a distinct substitution option [1]. Generic substitution risks using a regioisomer with uncharacterized potency, selectivity, or physicochemical properties, potentially invalidating SAR datasets or biological assay results.

Quantitative Differentiation Evidence for 1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one


PDHK Pharmacophore Compatibility – Predicted Binding Free Energy Advantage over the 4-Bromo-2-fluorophenyl Regioisomer

In a published 3D-QSAR pharmacophore study of 50 fluorinated PDHK inhibitors (IC₅₀ range 0.1–100 µM), the 5-bromo-2-fluorophenyl substitution pattern was identified among the favorable fluorinated Ar groups for PDHK binding [1]. Docking simulations indicate that the 5-bromo substitution orients the halogen to engage a distinct hydrophobic sub-pocket, whereas the 4-bromo-2-fluorophenyl regioisomer presents a steric clash with the binding-site rim that reduces the predicted ΔG_bind by approximately 1.2–1.8 kcal/mol [1]. This suggests that the 5-bromo-2-fluorophenyl regioisomer provides superior shape complementarity to the PDHK active site compared to its 4-bromo counterpart.

PDHK inhibition cancer metabolism pharmacophore modeling

Differentiation from the 3-(2-Bromo-2-methylpropanoyl) Variant – Acyl Group Stability and Synthetic Tractability

The commercially available analog 3-(2-bromo-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one (CAS 2059999-87-8) features a tertiary α-bromo substituent prone to hydrolytic and thermal degradation, limiting its shelf-life and reproducibility in multi-step syntheses . In contrast, the 2-methylpropanoyl (isobutyryl) group on the target compound is a non-halogenated tertiary acyl moiety that demonstrates superior stability under standard storage conditions (room temperature, sealed dry) . No special cold-chain shipping or inert atmosphere handling is required, translating to lower logistical burden and higher batch-to-batch consistency for procurement.

synthetic accessibility acyl stability building block quality

Differentiation from 1-(5-Bromo-2-fluorophenyl)piperidin-2-one – the C3 Isobutyryl Substituent Enables Divergent SAR Exploration

The simpler scaffold 1-(5-Bromo-2-fluorophenyl)piperidin-2-one (CAS 1255574-46-9; MW 272.11) lacks the C3 acyl substituent entirely, limiting its utility to N-aryl SAR vectors . The target compound introduces the 2-methylpropanoyl group at C3, providing an additional diversification handle for structure–activity relationship (SAR) studies . The presence of this acyl group also increases molecular weight (342.20 vs. 272.11 Da) and lipophilicity (cLogP estimated at ~3.1 vs. ~2.4), which can be advantageous for programs targeting intracellular or CNS-penetrant candidates where moderately higher logP is desired.

SAR divergence chemical biology probes lead optimization

PDHK Patent Family Coverage Confirms the Relevance of the 5-Bromo-2-fluorophenyl Substitution

The Merck Patent GmbH patent family (US 11,026,936 B2; WO 2017/167676) broadly claims piperidinyl-propanone derivatives as PDHK inhibitors for cancer therapy, and the Ar definition explicitly encompasses bromo-fluorophenyl substitution patterns including those where the bromine occupies the 5-position [1]. While individual compound IC₅₀ data for the 5-bromo-2-fluorophenyl regioisomer is not publicly disclosed in the patent examples, its inclusion within the generic Markush claims indicates that this specific substitution was deemed patentably relevant by the inventors, distinguishing it from non-halogenated or mono-halogenated analogs that fall outside the preferred embodiment scope [1].

patent landscape PDHK inhibitor IP protection

Recommended Application Scenarios for 1-(5-Bromo-2-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one


PDHK-Focused Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Halogenation Geometry

Programs targeting PDHK for oncology or metabolic disease indications where 5-bromo-2-fluorophenyl N-aryl substitution is predicted to optimize hydrophobic pocket occupancy should prioritize this compound as the synthetic starting point [1]. The regiospecific halogenation pattern avoids the steric penalty predicted for the 4-bromo-2-fluorophenyl regioisomer in PDHK2 docking models, increasing the probability of obtaining interpretable SAR [1].

Multi-Vector SAR Library Synthesis Requiring a Stable C3 Acyl Handle

This compound serves as a dual-functionalization scaffold where both the N1-aryl bromide (Suzuki coupling handle) and the C3-isobutyryl group (enolizable ketone for aldol, Grignard, or reductive amination chemistry) can be independently elaborated . The non-halogenated isobutyryl group provides chemical stability superior to α-bromo acyl analogs, enabling reliable parallel library production .

Freedom-to-Operate and Competitive Intelligence in PDHK Inhibitor Space

Pharmaceutical IP and competitive intelligence teams should include this compound in Markush structure surveillance, as the 5-bromo-2-fluorophenyl substitution is explicitly encompassed within the preferred Ar definition of key Merck PDHK patents (US 11,026,936 B2) [2]. Monitoring this specific regioisomer's appearance in competitor compound collections or patent filings provides early warning of PDHK programs advancing in the oncology pipeline [2].

Physicochemical Property Benchmarking for CNS-Penetrant PDHK Inhibitor Design

With a calculated cLogP of approximately 3.1 and molecular weight of 342.20 Da, this compound falls within favorable CNS drug-like property space . Teams designing brain-penetrant PDHK inhibitors can use this scaffold as a reference point for balancing lipophilicity against target engagement, comparing against the less lipophilic 1-(5-bromo-2-fluorophenyl)piperidin-2-one (cLogP ~2.4) as a lower-lipophilicity control .

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